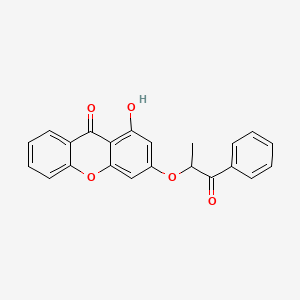
1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one is a complex organic compound with a unique structure that combines a xanthene core with a phenylpropanoyl group
Preparation Methods
The synthesis of 1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the phenylpropanoyl group: This step involves the reaction of the xanthene core with phenylpropanoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the phenylpropanoyl group, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, or inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one can be compared with other similar compounds, such as:
Xanthene derivatives: These compounds share the xanthene core structure but differ in the substituents attached to the core. Examples include fluorescein and eosin.
Phenylpropanoyl derivatives: These compounds have the phenylpropanoyl group but differ in the core structure. Examples include phenylpropanoyl chloride and phenylpropanoyl alcohol.
The uniqueness of this compound lies in its combination of the xanthene core with the phenylpropanoyl group, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H16O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)oxyxanthen-9-one |
InChI |
InChI=1S/C22H16O5/c1-13(21(24)14-7-3-2-4-8-14)26-15-11-17(23)20-19(12-15)27-18-10-6-5-9-16(18)22(20)25/h2-13,23H,1H3 |
InChI Key |
VYCRPVANARMKGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol](/img/structure/B12185660.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pentanamide](/img/structure/B12185672.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B12185674.png)
![N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12185688.png)
![1-Piperazinamine, 4-[(4-chlorophenyl)methyl]-](/img/structure/B12185699.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-phenoxyacetamide](/img/structure/B12185705.png)
![Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)-](/img/structure/B12185710.png)
![Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12185714.png)
![(2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12185723.png)

![N-cyclopentyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12185727.png)

